molecular formula C10H22N2O B1599289 2-(4-Isobutylpiperazin-1-yl)ethanol CAS No. 34581-19-6

2-(4-Isobutylpiperazin-1-yl)ethanol

Cat. No. B1599289
CAS RN: 34581-19-6
M. Wt: 186.29 g/mol
InChI Key: RLNYZCCAKAPCFX-UHFFFAOYSA-N
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Description

2-(4-Isobutylpiperazin-1-yl)ethanol is a chemical compound with the molecular formula C10H22N2O . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of 2-(4-Isobutylpiperazin-1-yl)ethanol consists of an isobutyl group attached to a piperazine ring, which is further connected to an ethanol group . This unique structure allows for diverse applications.


Physical And Chemical Properties Analysis

2-(4-Isobutylpiperazin-1-yl)ethanol has physical and chemical properties typical of similar organic compounds. It has a molecular weight of 186.294 Da . More specific physical and chemical properties are not provided in the search results .

Scientific Research Applications

  • Radiochemistry

    • Application : The compound 2-[2-(4-(Dibenzo[b, f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy]ethanol (Quetiapine) labeled with 14C in 11-position was synthesized .
    • Method : The synthesis was performed in five steps from [carboxy-14C]anthranilic acid. The key precursor of the target product is [11-14C]dibenzothiazepin-11(10H)-one. The reaction is performed as a one-pot process .
    • Results : The paper does not provide specific results or outcomes for this process .
  • Organic Chemistry

    • Application : Synthesis of 2-{[2-(Piperazin-1-yl)quinazolin-4-yl]amino}ethan-1-ol Quinolone Derivatives .
    • Method : The synthesis involves the conversion of quinazolin-2, 4-diol into 2,4-dichloroquinazoline, which is then substituted at the fourth position of the quinazoline ring by 2-aminoethan-1-ol. The chlorine group at the second position of the quinazoline ring is replaced by piperazine .
  • Pharmaceutical Chemistry

    • Application : Synthesis of an intermediate to Aprepitant .
    • Method : A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones .
    • Results : The sequence has been applied for a short enantioselective entry to a key intermediate, in both absolute configurations, involved in the synthesis of the potent antiemetic drug Aprepitant .
  • Medicinal Chemistry

    • Application : Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects .
    • Method : Eight novel 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives were synthesized .
    • Results : The test compounds significantly shortened the immobility time of the mice in both the behavioural tests. These test compounds also increased the swimming time in MFST without any change in the climbing duration .
  • Pharmaceutical Chemistry

    • Application : Rapid Synthesis of an Intermediate to Aprepitant .
    • Method : A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones .
    • Results : The sequence has been applied for a short enantioselective entry to a key intermediate, in both absolute configurations, involved in the synthesis of the potent antiemetic drug Aprepitant .
  • Food Science

    • Application : Antimicrobial Activities and Free Radical Scavenging Capacities of Turmeric (Curcuma longa L.) Ethanol Extract .
    • Method : The ethanol extract of turmeric was examined for its chemical composition, antimicrobial activity, and free radical scavenging properties .
    • Results : The turmeric ethanol extract had a TPC value of 27.12 mg GAE/g, together with HOSC, RDSC, and ABTS values of 1524.59, 56.38, and 1.70 μmol TE/g, respectively .

Safety And Hazards

2-(4-Isobutylpiperazin-1-yl)ethanol is classified as having acute toxicity when ingested (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) . Proper safety measures should be taken when handling this compound.

properties

IUPAC Name

2-[4-(2-methylpropyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-10(2)9-12-5-3-11(4-6-12)7-8-13/h10,13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNYZCCAKAPCFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406288
Record name 2-[4-(2-Methylpropyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isobutylpiperazin-1-yl)ethanol

CAS RN

34581-19-6
Record name 2-[4-(2-Methylpropyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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